molecular formula C24H21N2NaO6S B12719906 Sodium 3-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)toluene-4-sulphonate CAS No. 83006-72-8

Sodium 3-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)toluene-4-sulphonate

Cat. No.: B12719906
CAS No.: 83006-72-8
M. Wt: 488.5 g/mol
InChI Key: ZLPBMRAPIWOTLN-UHFFFAOYSA-M
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Description

EINECS 280-122-0, also known as chlorhexidine, is a broad-spectrum antimicrobial agent widely used in healthcare and industrial applications. It is effective against a variety of microorganisms, including bacteria, yeasts, and viruses. Chlorhexidine is commonly used as a disinfectant and antiseptic in medical settings, as well as in dental care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorhexidine is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 4-chloroaniline with cyanamide to form 4-chlorophenylguanidine. This intermediate is then reacted with hexamethylenediamine to produce chlorhexidine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, chlorhexidine is produced in large quantities using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Chlorhexidine undergoes various chemical reactions, including:

    Oxidation: Chlorhexidine can be oxidized to form different derivatives, which may have altered antimicrobial properties.

    Reduction: Reduction reactions can modify the structure of chlorhexidine, potentially affecting its efficacy.

    Substitution: Chlorhexidine can participate in substitution reactions, where one of its functional groups is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions involving chlorhexidine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired outcome, with temperature, pH, and reaction time being critical factors.

Major Products Formed

The major products formed from the reactions of chlorhexidine include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products can have varying antimicrobial properties and applications.

Scientific Research Applications

Chlorhexidine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of antimicrobial agents and their mechanisms of action.

    Biology: Employed in research on microbial resistance and the development of new disinfectants.

    Medicine: Utilized in clinical studies to evaluate its efficacy in preventing infections and its safety profile.

    Industry: Applied in the formulation of disinfectants, antiseptics, and preservatives for various products.

Mechanism of Action

Chlorhexidine exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the negatively charged sites on the cell wall, causing leakage of intracellular components and ultimately leading to cell death. The molecular targets of chlorhexidine include phospholipids and proteins in the cell membrane, which are essential for maintaining cell integrity.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorophene: Another antimicrobial agent with similar applications but different chemical structure.

    Triclosan: A widely used antimicrobial compound with a different mechanism of action.

    Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties.

Uniqueness of Chlorhexidine

Chlorhexidine is unique in its broad-spectrum activity and its ability to remain effective in the presence of organic matter. Unlike some other antimicrobial agents, chlorhexidine has a prolonged residual effect, making it highly effective in preventing infections over extended periods.

Properties

CAS No.

83006-72-8

Molecular Formula

C24H21N2NaO6S

Molecular Weight

488.5 g/mol

IUPAC Name

sodium;2-[[8-hydroxy-9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]-4-methylbenzenesulfonate

InChI

InChI=1S/C24H22N2O6S.Na/c1-12(2)25-15-8-9-16(26-17-11-13(3)7-10-19(17)33(30,31)32)22-21(15)23(28)14-5-4-6-18(27)20(14)24(22)29;/h4-12,25-27H,1-3H3,(H,30,31,32);/q;+1/p-1

InChI Key

ZLPBMRAPIWOTLN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=C(C3=O)C(=CC=C4)O.[Na+]

Origin of Product

United States

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